

Application Note: Mass Spectrometry Analysis of H-Met-Asn-OH

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Compound of Interest

Compound Name: *H-Met-asn-OH*

Cat. No.: *B12337783*

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Abstract

This application note provides a detailed protocol for the analysis of the dipeptide **H-Met-Asn-OH** using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is designed to offer high sensitivity and specificity for the detection and quantification of this peptide. This document includes sample preparation, LC-MS/MS parameters, and expected fragmentation patterns, which are crucial for accurate identification and characterization.

Introduction

H-Met-Asn-OH is a dipeptide composed of methionine and asparagine. The analysis of small peptides like **H-Met-Asn-OH** is of growing interest in various fields, including biomarker discovery, metabolic studies, and drug development. Mass spectrometry, particularly LC-MS/MS, is a powerful technique for the analysis of such peptides due to its high sensitivity, selectivity, and ability to provide structural information. This application note details a robust method for the analysis of **H-Met-Asn-OH**, addressing potential challenges such as the lability of the asparagine residue and the potential for oxidation of the methionine residue.

Experimental Protocols

Sample Preparation

- **Standard Solution Preparation:** Prepare a 1 mg/mL stock solution of **H-Met-Asn-OH** in LC-MS grade water. Serially dilute the stock solution with a mixture of 95:5 water:acetonitrile with 0.1% formic acid to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
- **Biological Sample Preparation (Plasma):**
 - To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the peptide) to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the sample in 100 µL of 95:5 water:acetonitrile with 0.1% formic acid.

Liquid Chromatography

- **Column:** C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- **Mobile Phase A:** 0.1% formic acid in water.
- **Mobile Phase B:** 0.1% formic acid in acetonitrile.
- **Gradient:**
 - 0-2 min: 2% B
 - 2-10 min: 2-50% B
 - 10-12 min: 50-95% B
 - 12-14 min: 95% B
 - 14-15 min: 95-2% B

- 15-20 min: 2% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

Mass Spectrometry

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- MS Method: Multiple Reaction Monitoring (MRM) for quantification and product ion scan for confirmation.

Data Presentation

Predicted Fragmentation of H-Met-Asn-OH

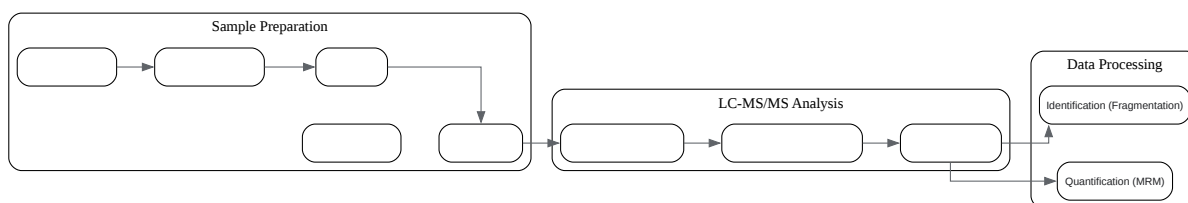
The protonated molecule of **H-Met-Asn-OH** ($[M+H]^+$) has a theoretical monoisotopic mass of 264.0916 m/z. Collision-induced dissociation (CID) of the precursor ion is expected to yield characteristic b and y fragment ions. The primary fragmentation is expected at the peptide bond.

Precursor Ion (m/z)	Predicted Fragment Ion	Predicted m/z	Fragment Type
264.09	H-Met ⁺	132.05	b ₁
264.09	H-Asn-OH ⁺	133.05	y ₁
264.09	[M+H - H ₂ O] ⁺	246.08	Neutral Loss
264.09	[M+H - NH ₃] ⁺	247.08	Neutral Loss
264.09	[M+H - CH ₃ SH] ⁺	216.06	Neutral Loss (from Met)

Note: The presence of a methionine residue makes the peptide susceptible to oxidation (+16 Da). The asparagine residue can undergo deamidation, resulting in a mass increase of approximately 1 Da.[1][2] These potential modifications should be considered during data analysis.

Visualizations

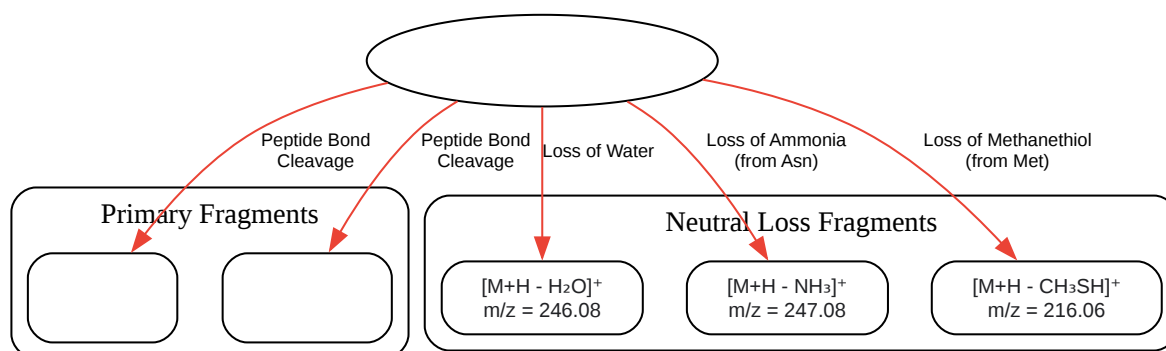
Experimental Workflow



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Caption: LC-MS/MS workflow for the analysis of **H-Met-Asn-OH**.

Predicted Fragmentation Pathway



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Caption: Predicted fragmentation of protonated **H-Met-Asn-OH**.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the analysis of **H-Met-Asn-OH**. The use of a C18 column with a formic acid-modified mobile phase ensures good chromatographic separation and efficient ionization in positive ESI mode. The predicted fragmentation pattern serves as a guide for the identification and confirmation of the dipeptide.

It is important to monitor for the potential oxidation of the methionine residue, which would result in a precursor ion at m/z 280.09. If oxidation is a concern, the use of antioxidants during sample preparation may be necessary. Furthermore, the deamidation of the asparagine residue can be monitored by looking for a precursor ion at m/z 265.08. High-resolution mass spectrometry can be beneficial in distinguishing these modifications from isotopic peaks.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of **H-Met-Asn-OH**. The described methods are suitable for the quantification and structural confirmation of this dipeptide in various matrices. The provided information on potential modifications and fragmentation pathways will aid researchers in developing and validating their own assays for this and similar small peptides.

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References

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- 2. Statistical and mechanistic approaches to understanding the gas-phase fragmentation behavior of methionine sulfoxide containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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